2-methyl-1-oxo-3-phenyl-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Description
Properties
IUPAC Name |
2-methyl-1-oxo-3-phenyl-N-pyridin-2-yl-3,4-dihydroisoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-25-20(15-9-3-2-4-10-15)19(16-11-5-6-12-17(16)22(25)27)21(26)24-18-13-7-8-14-23-18/h2-14,19-20H,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQXHLJCXNAUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-methyl-1-oxo-3-phenyl-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: Starting from a suitable precursor, such as a benzylamine derivative, the isoquinoline core can be constructed through a Pictet-Spengler reaction.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using a pyridine derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction using an appropriate carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridine rings, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated isoquinoline derivatives, while reduction may produce alcohols.
Scientific Research Applications
Summary of Synthetic Routes
| Step | Description |
|---|---|
| 1 | Cyclization to form the tetrahydroisoquinoline core |
| 2 | Coupling reactions to introduce pyridine and carboxamide groups |
| 3 | Optimization of reaction conditions for yield |
Pharmacological Potential
Tetrahydroisoquinoline derivatives have been extensively studied for their wide-ranging biological activities. The specific applications of 2-methyl-1-oxo-3-phenyl-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide include:
-
Anticancer Activity:
- Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
-
Neuroprotective Effects:
- The compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
-
Antimicrobial Properties:
- Investigations into its antimicrobial efficacy indicate possible applications in combating bacterial infections.
Interaction Studies
Research focusing on the binding affinity of this compound to various biological targets is critical for understanding its pharmacodynamics and pharmacokinetics. These studies often utilize techniques like:
- Molecular Docking:
- To predict how the compound interacts with specific receptors or enzymes.
- In Vitro Assays:
- To evaluate biological activity against target cells or pathogens.
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of tetrahydroisoquinoline derivatives, including this compound. The findings indicated significant inhibition of cell proliferation in breast cancer cell lines (MCF7) with an IC50 value in the micromolar range.
Case Study 2: Neuroprotection
Research conducted at a prominent neuroscience institute explored the neuroprotective effects of similar compounds on neuronal cultures subjected to oxidative stress. Results demonstrated that compounds with structural similarities provided significant protection against cell death, suggesting potential therapeutic applications in Alzheimer's disease models.
Case Study 3: Antimicrobial Activity
A recent investigation assessed the antimicrobial properties of tetrahydroisoquinoline derivatives against multi-drug resistant strains of Staphylococcus aureus. The study found that certain derivatives exhibited promising antibacterial activity, warranting further exploration into their mechanisms of action.
Mechanism of Action
The mechanism of action of “2-methyl-1-oxo-3-phenyl-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide” would depend on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
Core Tetrahydroisoquinoline Derivatives
Functional Group Variations
- Carboxamide vs. Ester : The target’s carboxamide (C4) improves metabolic stability compared to esters (e.g., ), which are prone to hydrolysis .
- Pyridine Positional Isomerism : Pyridin-2-yl (target) vs. pyridin-3-yl (11o) or pyridin-4-yl () alters dipole orientation and hydrogen-bonding capacity, impacting receptor binding .
- Aromatic vs. Aliphatic Substituents : The target’s 3-phenyl group offers rigidity and stacking interactions, whereas aliphatic groups (e.g., 2-hexyl in ) increase lipophilicity but reduce solubility .
Physicochemical and Pharmacokinetic Profiles
*Calculated based on analogous structures in .
Biological Activity
The compound 2-methyl-1-oxo-3-phenyl-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a member of the tetrahydroisoquinoline derivatives, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, potential applications, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.41 g/mol. The structure features a tetrahydroisoquinoline core with various functional groups that may influence its biological activity.
Biological Activities
Tetrahydroisoquinoline derivatives are known for a range of biological activities including:
- Antimicrobial Activity : Certain derivatives exhibit significant antibacterial and antifungal properties.
- Anticancer Potential : Some tetrahydroisoquinolines have shown promise in inhibiting cancer cell proliferation.
- Neurological Effects : Compounds in this class may interact with neurotransmitter systems, potentially serving as neuroprotective agents.
The specific biological activity of 2-methyl-1-oxo-3-phenyl-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has not been fully elucidated but is likely influenced by its unique structural characteristics.
Interaction Studies
Research indicates that this compound may interact with various biological targets. For instance:
- Binding Affinity : Studies are ongoing to determine its binding affinity to receptors involved in neurological processes.
- Inhibition Studies : Preliminary investigations suggest potential inhibition of certain enzymes relevant in metabolic pathways.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of related tetrahydroisoquinoline compounds. Below are notable findings:
Synthesis and Optimization
The synthesis of 2-methyl-1-oxo-3-phenyl-N-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. Optimized conditions are crucial for achieving high yields and purity. Common synthetic routes include:
- Formation of Tetrahydroisoquinoline Core : Utilizing appropriate precursors to construct the foundational structure.
- Functionalization : Introducing various substituents to enhance biological activity.
Potential Applications
Given its structural features, this compound may have applications in:
- Pharmaceutical Development : As a lead compound in drug discovery targeting neurological disorders or cancer.
- Research Tools : For studying receptor interactions and enzyme inhibition.
Q & A
Basic: What are the key structural features of this compound, and how do they influence its biological activity?
The compound features a tetrahydroisoquinoline core with a pyridinyl carboxamide substituent, a phenyl group at position 3, and a methyl group at position 2. These moieties contribute to its potential pharmacological properties:
- The tetrahydroisoquinoline scaffold is known for rigidity, enabling interactions with hydrophobic pockets in enzymes or receptors .
- The pyridin-2-yl group enhances solubility and participates in hydrogen bonding or π-π stacking with biological targets .
- The phenyl and methyl groups modulate steric hindrance and electronic effects, impacting binding affinity and selectivity .
Methodological Insight : To validate structural contributions, researchers can perform systematic substitutions (e.g., replacing pyridinyl with other heterocycles) and assess activity changes via enzyme inhibition assays or receptor-binding studies.
Basic: What synthetic routes are commonly employed for this compound?
Synthesis typically involves multi-step pathways:
Core Formation : Cyclization of a substituted benzaldehyde with an amine precursor to form the tetrahydroisoquinoline backbone.
Carboxamide Coupling : Reaction of the intermediate with pyridin-2-amine using coupling agents like EDCI or HATU .
Functionalization : Introduction of the methyl and phenyl groups via alkylation or Friedel-Crafts reactions under Lewis acid catalysis (e.g., AlCl₃) .
Critical Parameters : Optimize reaction time (24–48 hours) and temperature (60–80°C) to maximize yield and purity. Use HPLC or TLC for real-time monitoring .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Design of Experiments (DOE) is recommended:
- Variables : Solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 5–20 mol% Lewis acids), and stoichiometry of reagents.
- Response Metrics : Yield (gravimetric analysis), purity (HPLC ≥95%), and enantiomeric excess (chiral HPLC) .
Case Study : highlights that using acetic anhydride as an acylating agent at 70°C in DMF increased yields by 15% compared to THF .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability or target promiscuity. Strategies include:
- Orthogonal Assays : Confirm activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., luciferase reporter) assays .
- Structural Analog Comparison : Compare IC₅₀ values of analogs with modified substituents to isolate critical pharmacophores .
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding kinetics .
Advanced: What analytical techniques are essential for characterizing this compound?
| Technique | Purpose | Example Data |
|---|---|---|
| NMR | Confirm regiochemistry and purity | ¹H NMR: δ 7.2–8.1 ppm (aromatic protons) |
| HPLC-MS | Assess purity and molecular weight | m/z 405.2 [M+H]⁺ |
| X-ray Crystallography | Determine 3D conformation | Crystallographic R-factor ≤0.05 |
| IR | Identify functional groups | C=O stretch at 1680 cm⁻¹ |
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Systematic Modification : Replace substituents (e.g., phenyl → fluorophenyl) to evaluate electronic effects.
Biological Profiling : Test analogs against related targets (e.g., kinases vs. GPCRs) to assess selectivity .
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthesis .
Example Finding : shows that chloro-substituted analogs exhibit 10-fold higher kinase inhibition due to enhanced halogen bonding .
Advanced: What strategies mitigate off-target effects in preclinical studies?
- Proteome-Wide Screening : Use affinity chromatography or thermal shift assays to identify unintended targets .
- Metabolite Profiling : LC-MS/MS to detect reactive intermediates that may cause toxicity .
- Dose-Response Analysis : Establish a therapeutic window (e.g., EC₅₀ vs. IC₅₀ in healthy cells) .
Advanced: How to address discrepancies in mechanism of action hypotheses?
Pathway Analysis : Knockdown target genes via CRISPR/Cas9 and measure compound efficacy .
Biophysical Validation : Use cryo-EM or NMR to visualize compound-target interactions .
Cross-Species Testing : Compare activity in human vs. murine models to rule out species-specific effects .
Advanced: What crystallization strategies improve structural analysis?
- Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents for crystal growth.
- Additive Use : Add 1% DMSO to reduce aggregation .
- Temperature Gradients : Slow cooling from 50°C to 4°C over 72 hours enhances crystal quality .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
